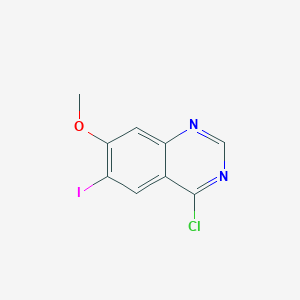

4-Chloro-6-iodo-7-methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-iodo-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUHUPXWUUVYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-iodo-7-methoxyquinazoline synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key heterocyclic intermediate for drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations in process development, and the rationale for specific experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reliable synthetic pathway to this valuable molecular scaffold.

Strategic Importance & Retrosynthetic Analysis

Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Compounds like Gefitinib and Lapatinib, which are potent tyrosine kinase inhibitors, feature a 4-anilinoquinazoline core. The synthesis of analogs for structure-activity relationship (SAR) studies often requires a versatile and reactive intermediate.

The target molecule, this compound, is strategically designed for this purpose. The chloro group at the C4 position is an excellent leaving group, readily displaced by various nucleophiles (e.g., anilines, amines) to build molecular diversity.[4] The iodo group at C6 provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of further complexity. The methoxy group at C7 modulates the electronic properties and can influence ligand-receptor interactions.

Our synthetic strategy is therefore built around the late-stage introduction of the reactive C4-chloro group. A logical retrosynthetic analysis reveals a two-step approach starting from a stable quinazolinone precursor.

This pathway is advantageous as it builds the core heterocyclic system first and then activates it for subsequent diversification reactions in the final step.

Synthesis Pathway & Mechanistic Insights

The forward synthesis involves two primary transformations: the construction of the quinazolinone ring via condensation and cyclization, followed by chlorination to yield the target product.

Step 1: Synthesis of 6-Iodo-7-methoxyquinazolin-4(3H)-one

The formation of the quinazolinone ring is a well-established method that involves heating an anthranilic acid derivative with formamide.[5][6] In this case, 2-amino-5-iodo-4-methoxybenzoic acid serves as the starting material.

Causality & Mechanistic Choice: Formamide serves a dual role as both the reagent providing the C2 carbon of the quinazoline ring and as a high-boiling solvent. The reaction proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular condensation between the newly formed amide and the carboxylic acid, eliminating two molecules of water to form the stable heterocyclic product. The high temperature is necessary to drive the dehydration and cyclization steps to completion.

Step 2: Chlorination of 6-Iodo-7-methoxyquinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloroquinazoline is the critical activation step. This is most effectively achieved by treating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8][9][10]

Causality & Mechanistic Choice: The quinazolin-4-one exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. The hydroxyl group is a poor leaving group and must be activated. Thionyl chloride reacts with the catalytic DMF to form the Vilsmeier reagent (in situ), a highly electrophilic species. This reagent activates the carbonyl oxygen of the quinazolinone, facilitating a nucleophilic attack by a chloride ion to ultimately replace the oxygen functionality with chlorine. Refluxing conditions ensure the reaction proceeds at a sufficient rate. The complete removal of excess thionyl chloride post-reaction is crucial, as it is highly reactive and corrosive.[9]

References

- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 10. ukm.my [ukm.my]

An In-Depth Technical Guide to 4-Chloro-6-iodo-7-methoxyquinazoline: A Pivotal Intermediate in Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-iodo-7-methoxyquinazoline, a key heterocyclic building block in medicinal chemistry. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and leverages data from closely related analogs to offer insights into its physicochemical properties, synthesis, reactivity, and, most notably, its significant role as a precursor in the development of targeted therapies, particularly tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) pathway. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved and investigational drugs.[1][2] Its rigid, bicyclic structure provides a versatile framework for the spatial orientation of various pharmacophoric elements, enabling high-affinity interactions with biological targets. In the realm of oncology, quinazoline derivatives have emerged as a cornerstone in the development of tyrosine kinase inhibitors (TKIs).[3][4] These small molecules competitively bind to the ATP-binding site of tyrosine kinases, disrupting downstream signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.[5]

This compound (CAS No. 1172851-61-4) is a strategically functionalized quinazoline derivative of significant interest in drug discovery.[6][7] The presence of a chlorine atom at the 4-position, an iodine atom at the 6-position, and a methoxy group at the 7-position imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for the synthesis of complex, next-generation kinase inhibitors.

Physicochemical and Structural Properties

Detailed experimental data for this compound is not extensively reported. However, based on supplier information and analysis of its structural analogs, we can infer its key properties.

| Property | Value/Information | Source/Basis |

| CAS Number | 1172851-61-4 | [8][9] |

| Molecular Formula | C₉H₆ClIN₂O | [6] |

| Molecular Weight | 320.51 g/mol | [6] |

| Appearance | Likely a solid at room temperature. | Inferred from analogs |

| Melting Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from analogs |

| Storage | 2-8°C, sealed, dry. | [6] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could commence with 4-iodo-5-methoxy-2-nitrobenzoic acid. This starting material would undergo reduction of the nitro group to an amine, followed by cyclization with a formylating agent (e.g., formamide or triethyl orthoformate) to furnish the corresponding quinazolinone. The final step would be chlorination of the 4-oxo position, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: Proposed synthetic pathway for this compound.

Key Reactivity Profile

The chemical reactivity of this compound is dictated by its distinct functional groups:

-

4-Chloro Group: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is the key reactive site for introducing various side chains, often containing amine functionalities, which are crucial for binding to the target kinase.[10]

-

6-Iodo Group: The iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive structural diversification.

-

Quinazoline Ring System: The quinazoline core itself can participate in various chemical transformations, although the 4-chloro and 6-iodo positions are the most reactive for the intended synthetic applications.

Applications in Drug Discovery: A Gateway to Tyrosine Kinase Inhibitors

The primary application of this compound is as a pivotal intermediate in the synthesis of potent and selective tyrosine kinase inhibitors.[6] The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[1][2][11]

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation, through mutation or overexpression, is a key driver in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC) and certain breast cancers.[5] Quinazoline-based inhibitors, such as gefitinib and erlotinib, have demonstrated significant clinical efficacy by blocking this pathway.[1]

This compound serves as a versatile starting material for creating novel EGFR inhibitors. The 4-position can be functionalized with anilino- or other amine-containing moieties to mimic the adenine portion of ATP, while the 6- and 7-positions can be modified to enhance binding affinity and selectivity, as well as to improve pharmacokinetic properties.

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a generalized protocol for the reaction of 4-chloroquinazolines with an amine, which is a common step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline or other amine nucleophile

-

Solvent (e.g., isopropanol, n-butanol, or DMF)

-

Base (optional, e.g., diisopropylethylamine - DIPEA)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

-

Add the desired amine nucleophile (1-1.2 equivalents).

-

Add the solvent (e.g., isopropanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

If the amine is used as a salt, add a non-nucleophilic base like DIPEA (1.5-2 equivalents).

-

Place the reaction mixture under an inert atmosphere.

-

Heat the reaction to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the desired 4-aminoquinazoline derivative.

Note: This is a general procedure and the optimal conditions (solvent, temperature, reaction time) may vary depending on the specific substrates used.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The safety information for the closely related analog, 4-Chloro-6,7-dimethoxyquinazoline, suggests that it may cause skin and eye irritation.[12]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategically placed reactive handles—the 4-chloro group for nucleophilic substitution and the 6-iodo group for cross-coupling reactions—make it an ideal starting material for the synthesis of complex, poly-functionalized quinazoline derivatives. While detailed characterization data for this specific compound is sparse, its clear utility in the synthesis of tyrosine kinase inhibitors, particularly those targeting the EGFR pathway, underscores its importance for researchers in academic and industrial drug discovery settings. As the quest for more selective and potent anticancer agents continues, the demand for such well-designed chemical building blocks will undoubtedly grow.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-Chloro-6-iodo-7-methoxy-quinazoline [myskinrecipes.com]

- 7. 4-Chloro-6-iodo-7-methoxy-quinazoline [myskinrecipes.com]

- 8. This compound | 1172851-61-4 [chemicalbook.com]

- 9. Screening Compounds P30 | EvitaChem [evitachem.com]

- 10. Buy 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline (EVT-13260378) [evitachem.com]

- 11. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-6-iodo-7-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological activity.[3] Compounds based on this heterocyclic system have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] this compound, the subject of this guide, is a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The presence of three distinct functional groups—a reactive chloro group at position 4, a heavy iodo atom at position 6, and a methoxy group at position 7—makes it a versatile building block for creating complex molecules.

The precise structural confirmation of such intermediates is a non-negotiable cornerstone of the drug development process. An unambiguous elucidation ensures the integrity of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic analysis and validated protocols.

The Elucidation Strategy: An Integrated Spectroscopic Approach

The definitive confirmation of a molecule's structure is never reliant on a single analytical technique. Instead, it is a process of assembling a self-validating puzzle, where each piece of spectroscopic data corroborates the others. For this compound, the primary tools for elucidation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information regarding the molecule's mass, electronic environment, connectivity, and functional groups.[6][7]

The logical workflow for this process begins with determining the molecular formula and then proceeds to map the atomic connectivity and functional groups, as illustrated in the diagram below.

Part 1: Mass Spectrometry – Defining the Molecular Formula

Mass spectrometry is the initial and most critical step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[8] For a halogenated compound like this compound, the isotopic distribution is a powerful diagnostic tool.

Causality Behind Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight.[6]

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is essential. Low-resolution instruments can confirm the nominal mass, but only HRMS provides the mass accuracy required to distinguish between elemental compositions with the same nominal mass.[9]

Expected Data & Interpretation:

The molecular formula of this compound is C₉H₆ClIN₂O. Its monoisotopic mass is 335.9217 u.

-

High-Resolution Mass Measurement: The ESI-HRMS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 336.9290. An experimental measurement within a narrow tolerance (e.g., ± 5 ppm) of this theoretical value provides strong evidence for the elemental formula C₉H₇ClIN₂O⁺.

-

Isotopic Pattern Analysis: The presence of chlorine and iodine creates a highly characteristic isotopic pattern.

-

Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in an M+2 peak with an intensity of approximately one-third that of the molecular ion peak.[10]

-

Iodine: Is monoisotopic (¹²⁷I), so it does not contribute to the isotopic cluster complexity.

-

Combined Pattern: The mass spectrum will exhibit a cluster for the [M+H]⁺ ion and another cluster for the [M+2+H]⁺ ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This pattern is a definitive fingerprint for a monochlorinated compound.[11]

-

| Ion | Theoretical m/z | Expected Relative Abundance | Elemental Composition |

| [M+H]⁺ | 336.9290 | 100% | C₉H₇³⁵ClIN₂O⁺ |

| [(M+1)+H]⁺ | 337.9324 | ~10% | C₈¹³CH₇³⁵ClIN₂O⁺ |

| [(M+2)+H]⁺ | 338.9261 | ~32% | C₉H₇³⁷ClIN₂O⁺ |

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for signal intensity.

-

Mass Range: m/z 100 - 500

-

Acquisition Mode: High-resolution, full scan mode.

-

-

Data Analysis:

-

Determine the accurate mass of the most abundant peak in the isotopic cluster.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass.

-

Compare the observed isotopic pattern with the theoretical pattern for a compound containing one chlorine atom.

-

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Structure

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei, allowing for the definitive mapping of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Causality & Prediction:

-

Aromatic Protons: The quinazoline ring system has three aromatic protons. H-2 is on the pyrimidine ring, while H-5 and H-8 are on the benzene ring. H-2 is expected to be the most downfield (highest ppm) due to the deshielding effect of the two adjacent nitrogen atoms. H-5 and H-8 will appear as singlets because they have no adjacent protons (ortho-coupling is absent). The electron-donating methoxy group at C-7 will shield the nearby H-8, causing it to appear at a slightly lower chemical shift than H-5. The iodine at C-6 will have a minor influence on the H-5 and H-8 shifts.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

-

Causality & Prediction:

-

Quaternary Carbons: Carbons directly attached to electronegative atoms (N, Cl, I, O) or located at the ring fusion will have distinct chemical shifts. C-4 (attached to Cl and N) and C-2 (between two N atoms) will be significantly downfield. C-6 (attached to I) will be shifted upfield due to the heavy atom effect of iodine. C-7 (attached to the methoxy group) will be downfield due to the oxygen attachment.

-

CH Carbons: The chemical shifts of C-2, C-5, and C-8 will correspond to the signals observed in the ¹H NMR spectrum.

-

Methoxy Carbon: The carbon of the -OCH₃ group will appear as a distinct signal in the aliphatic region, typically around 55-60 ppm.

-

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Position | δ (ppm) |

| H-2 | ~8.9 |

| H-5 | ~8.4 |

| H-8 | ~7.5 |

| OCH₃ | ~4.1 |

Note: Predicted chemical shifts are estimates based on similar quinazoline structures and substituent effects. Actual values may vary slightly depending on the solvent and experimental conditions.[12][13][14][15]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This ensures that each unique carbon appears as a singlet.

-

Set the spectral width to cover the range of 0-180 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each signal.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[16]

Expected Data & Interpretation:

-

Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹.

-

C=N and C=C Stretches: A series of sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the quinazoline ring system.

-

C-O Stretch (Aryl-Alkyl Ether): A strong, characteristic band typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.[16]

-

C-Cl Stretch: A band in the 850-550 cm⁻¹ region.

-

C-I Stretch: A band in the 600-500 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Aromatic C-H | 3100 - 3000 | Medium to Weak |

| Quinazoline Ring (C=N, C=C) | 1620 - 1450 | Multiple Sharp Bands |

| Asymmetric C-O-C | 1275 - 1200 | Strong |

| Symmetric C-O-C | 1075 - 1020 | Strong |

| C-Cl | 850 - 550 | Medium to Strong |

| C-I | 600 - 500 | Medium to Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This is the most common and convenient method.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural elucidation of this compound is complete when the data from all three spectroscopic techniques converge to support a single, unambiguous structure.

-

Mass Spectrometry confirms the elemental formula is C₉H₆ClIN₂O through high-resolution mass measurement and the characteristic isotopic pattern of a monochlorinated compound.

-

¹H and ¹³C NMR spectroscopy confirms the connectivity and substitution pattern: three aromatic protons in distinct environments, one methoxy group, and a total of nine unique carbon signals consistent with the proposed structure.

-

Infrared Spectroscopy validates the presence of the key functional groups: the quinazoline core, the aryl ether linkage, and the carbon-halogen bonds.

This rigorous, multi-faceted approach ensures the identity and purity of this critical synthetic intermediate, providing a solid foundation for its use in drug discovery and development pipelines.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scispace.com [scispace.com]

- 9. hovione.com [hovione.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS No. 98556-31-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-6-iodoquinazoline, a key intermediate in modern pharmaceutical development. As a Senior Application Scientist, the following sections will delve into its chemical and physical properties, established synthesis protocols, critical applications in drug discovery, and a detailed analysis of its expected spectral characteristics, offering field-proven insights into its handling and utilization.

Compound Identity and Physicochemical Properties

4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in multi-step organic synthesis.[1][2] Its unique substitution pattern, featuring a chloro group at the 4-position and an iodo group at the 6-position, imparts specific reactivity that is highly valued in medicinal chemistry.[2][3]

| Property | Value | Source(s) |

| CAS Number | 98556-31-1 | [4] |

| Molecular Formula | C₈H₄ClIN₂ | [4] |

| Molecular Weight | 290.49 g/mol | [4] |

| Appearance | White to yellow to green powder/crystal | [5] |

| Melting Point | 175-179 °C | [5] |

| Synonyms | 6-Iodo-4-chloroquinazoline | [4] |

Synthesis of 4-Chloro-6-iodoquinazoline: Experimental Protocols

The synthesis of 4-Chloro-6-iodoquinazoline is critical for its application in pharmaceutical manufacturing. Below are two established methods for its preparation, starting from 6-iodoquinazolin-4-ol.

Method 1: Thionyl Chloride Route

This protocol utilizes thionyl chloride as the chlorinating agent, a common and effective method for converting quinazolinones to their 4-chloro derivatives.

Workflow Diagram:

Caption: Synthesis of 4-Chloro-6-iodoquinazoline via the thionyl chloride method.

Step-by-Step Protocol:

-

To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[6]

-

Heat the mixture to reflux and maintain for 4.5 hours.[6]

-

After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[6]

-

Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[6]

-

Evaporate the mixture to dryness under reduced pressure and repeat this step to ensure the complete removal of residual thionyl chloride.[6]

-

The resulting brown solid is the desired product, 4-Chloro-6-iodoquinazoline (5.2 g, 99% yield).[6]

Method 2: Oxalyl Chloride Route

This alternative method employs oxalyl chloride in the presence of a DMF catalyst, which can be a milder alternative to thionyl chloride.

Workflow Diagram:

Caption: Synthesis of 4-Chloro-6-iodoquinazoline via the oxalyl chloride method.

Step-by-Step Protocol:

-

In a reaction flask under a nitrogen atmosphere, add anhydrous DMF (3.20 mL) to 1,2-dichloroethane (DCE) (10 mL) and cool in an ice-water bath.[5]

-

Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form.[5]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[5]

-

Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in portions and then heat the mixture to reflux.[7]

-

Maintain the reflux for 4.5 hours, then cool to room temperature.[7]

-

Pour the reaction mixture into an excess of an ice-water mixture (approx. 300 mL) and extract with DCM (approx. 500 mL).[6]

-

Perform further extractions of the aqueous layer with DCM (2 x 50 mL).[7]

-

Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a brown solid (5.2 g, 99% yield).[7]

Applications in Drug Development

4-Chloro-6-iodoquinazoline is a cornerstone intermediate in the synthesis of targeted cancer therapies.[1] Its most notable application is in the production of Lapatinib , a dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways.[3]

Signaling Pathway Context:

Caption: Role of 4-Chloro-6-iodoquinazoline in Lapatinib synthesis and its therapeutic target.

The chloro group at the 4-position provides a reactive site for nucleophilic aromatic substitution, while the iodo group at the 6-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[3] This dual reactivity allows for the sequential and controlled construction of the complex Lapatinib molecule.[3] The high purity of 4-Chloro-6-iodoquinazoline is paramount for the success of these subsequent reactions, ensuring high yields and minimizing impurities in the final active pharmaceutical ingredient.[2]

Spectral Properties: An Analytical Perspective

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the four protons on the quinazoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chloro group, and the iodo group.[10]

-

H-2: This proton is adjacent to two nitrogen atoms and is expected to be the most downfield signal, likely appearing as a singlet.

-

H-5, H-7, H-8: These protons on the benzene portion of the ring will exhibit splitting patterns characteristic of a tri-substituted benzene ring. H-5 will likely be a doublet, coupled to H-7. H-7 would be a doublet of doublets, coupled to both H-5 and H-8. H-8 would appear as a doublet, coupled to H-7. The iodine at position 6 will influence the chemical shifts of the neighboring protons.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms (C-4 and C-2, respectively) are expected to be significantly downfield. The carbon bearing the iodine atom (C-6) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by several key absorption bands:

-

C=N and C=C stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the quinazoline ring system.

-

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C-Cl stretching: A band in the 800-600 cm⁻¹ region.

-

C-I stretching: A band typically found in the 600-500 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 289.91077 Da.[4] Due to the presence of chlorine, the mass spectrum is expected to show a characteristic M+2 isotope peak with an intensity of approximately one-third of the main molecular ion peak.

Safety and Handling

4-Chloro-6-iodoquinazoline is classified as an irritant.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area immediately with plenty of water. Seek medical attention if irritation persists.

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6-iodoquinazoline CAS#: 98556-31-1 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Chloro-6-iodoquinazoline | 98556-31-1 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Iodoquinazolin-4-one: A Key Precursor in Modern Drug Development

This guide provides a comprehensive overview of the synthesis of 6-iodoquinazolin-4-one, a critical precursor in the development of targeted therapeutics. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an iodine atom at the 6-position provides a versatile handle for further chemical modifications, making 6-iodoquinazolin-4-one an invaluable building block in the synthesis of complex pharmaceutical agents, including tyrosine kinase inhibitors like Lapatinib.[2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and practical considerations.

The Strategic Importance of 6-Iodoquinazolin-4-one in Medicinal Chemistry

The quinazolin-4-one nucleus is a recurring motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific regioisomer, 6-iodoquinazolin-4-one, has gained prominence primarily as a key intermediate in the synthesis of targeted cancer therapies.[2][4] The iodine substituent at the 6-position is not merely a placeholder; it serves as a crucial functional group for introducing further complexity to the molecule through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the attachment of diverse aryl or alkyl groups, which is a common strategy in modern drug design to optimize the binding affinity and selectivity of a drug candidate for its biological target.

The thermal stability of 6-iodoquinazolin-4-one, indicated by its high melting point (272-274 °C), is an advantageous property for its use in multi-step synthetic sequences that may require elevated temperatures.[2]

Synthetic Pathways to 6-Iodoquinazolin-4-one

The most prevalent and efficient synthetic route to 6-iodoquinazolin-4-one commences with the iodination of anthranilic acid (2-aminobenzoic acid) to yield 2-amino-5-iodobenzoic acid, which is then cyclized to form the desired quinazolinone ring system.

Overall Synthetic Workflow

Caption: High-level overview of the synthesis of 6-iodoquinazolin-4-one.

The initial and critical step is the regioselective iodination of anthranilic acid at the 5-position. There are two primary, well-established methods to achieve this transformation:

Method A: Direct Iodination with Molecular Iodine and an Oxidizing Agent

This method involves the direct reaction of anthranilic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide.[5] This approach is often favored for its operational simplicity and avoidance of the sometimes harsh conditions of diazotization.

Method B: Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6][7] In this context, the amino group of anthranilic acid is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[6][7] The subsequent addition of a soluble iodide salt, such as potassium iodide, leads to the displacement of the diazonium group by iodide, with the liberation of nitrogen gas.[6]

Rationale for Method Selection: While both methods are effective, the direct iodination with an oxidizing agent can be considered "greener" as it avoids the use of nitrite salts. However, the Sandmeyer reaction is a robust and well-understood transformation that often provides high yields and purity. The choice of method may depend on the scale of the reaction, available reagents, and specific laboratory safety protocols.

The cyclization of 2-amino-5-iodobenzoic acid to form the quinazolinone ring is typically achieved by heating it with a source of a single carbon atom that will form the C2 position of the quinazolinone.

The Role of Formamide: Formamide is a common reagent for this transformation.[1][8] Upon heating, formamide can dehydrate to produce formimidic acid, which can then react with the amino group of the substituted anthranilic acid. Subsequent intramolecular cyclization and elimination of water yield the quinazolinone ring. Using an excess of formamide often serves as both the reagent and the solvent.

A patent for the preparation of a Lapatinib intermediate describes the use of formamide in the presence of phosphorus oxychloride for this cyclization.[9]

Alternative Reagents: Formic acid can also be employed as the C1 source for the cyclization.[10]

Detailed Synthetic Pathway

Caption: Step-by-step synthesis of 6-iodoquinazolin-4-one via Sandmeyer reaction and cyclization.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis of 6-iodoquinazolin-4-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Anthranilic Acid | 137.14 | 10.0 g | 0.073 mol |

| Concentrated HCl | 36.46 | 16.8 mL | ~0.20 mol |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.3 g | 0.077 mol |

| Potassium Iodide (KI) | 166.00 | 14.5 g | 0.087 mol |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

To a 250 mL Erlenmeyer flask, add 10.0 g of anthranilic acid and 80 mL of deionized water.

-

While stirring, slowly add 16.8 mL of concentrated HCl. Stir until the anthranilic acid is fully dissolved. The solution may need to be gently warmed to aid dissolution and then cooled back down.

-

Cool the flask in an ice bath to between 0 and 5 °C. Maintain this temperature for the next steps.

-

In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold, stirring anthranilic acid solution. The rate of addition should be controlled to keep the temperature below 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

-

Allow the reaction mixture to stir in the ice bath for an additional 15 minutes to ensure complete diazotization.

-

In another beaker, dissolve 14.5 g of potassium iodide in 25 mL of deionized water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed, and a dark precipitate will form.[6]

-

Once the addition is complete, allow the mixture to stand at room temperature for 10 minutes, then warm it on a steam bath to approximately 60-70 °C for 20 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. Collect the crude 2-amino-5-iodobenzoic acid by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-iodobenzoic acid as a crystalline solid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Amino-5-iodobenzoic Acid | 263.03 | 10.0 g | 0.038 mol |

| Formamide | 45.04 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10.0 g of 2-amino-5-iodobenzoic acid and 50 mL of formamide.

-

Heat the mixture in an oil bath to 120-130 °C and maintain this temperature for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of cold water.

-

A precipitate of 6-iodoquinazolin-4-one will form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove any residual formamide.

-

Dry the product in a vacuum oven at 60-80 °C. The final product, 6-iodoquinazolin-4-one, should be a brown powder.[2]

Characterization and Quality Control

The identity and purity of the synthesized 6-iodoquinazolin-4-one should be confirmed using standard analytical techniques:

-

Melting Point: The melting point should be sharp and consistent with the literature value of 272-274 °C.[2]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

FT-IR: To identify the characteristic functional groups (e.g., C=O, N-H).

-

Mass Spectrometry: To confirm the molecular weight (272.04 g/mol ).[2]

-

-

Purity: A purity of ≥98.0% is typically required for its use in pharmaceutical synthesis and can be assessed by HPLC.[2]

Safety and Handling

-

2-Amino-5-iodobenzoic acid: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

6-Iodoquinazolin-4-one: Classified as a hazardous substance (Hazard Class 8), requiring careful handling and storage.[2] It should be stored in a cool, well-ventilated area.[2]

-

Reagents: Concentrated acids, sodium nitrite, and formamide should be handled with appropriate caution in a well-ventilated fume hood.

By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize high-purity 6-iodoquinazolin-4-one, a crucial precursor for the advancement of novel therapeutics.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. jocpr.com [jocpr.com]

- 4. nbinno.com [nbinno.com]

- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. texiumchem.com [texiumchem.com]

- 7. brainly.in [brainly.in]

- 8. researchgate.net [researchgate.net]

- 9. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 10. discovery.researcher.life [discovery.researcher.life]

Spectroscopic Data for 4-Chloro-6-iodo-7-methoxyquinazoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-6-iodo-7-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed interpretations of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Standardized experimental protocols for acquiring this data are also provided to ensure methodological rigor and reproducibility.

Introduction

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapies, such as kinase inhibitors. The chloro group at the 4-position serves as a reactive site for nucleophilic substitution, while the iodo and methoxy groups on the benzene ring modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques are the primary tools for achieving this. This guide provides an in-depth predictive analysis of the key spectroscopic signatures of this compound, offering a critical reference for its synthesis and characterization.

Molecular Structure and Properties

The structural representation and key properties of this compound are presented below.

References

An In-depth Technical Guide to 4-Chloro-6-iodo-7-methoxyquinazoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-6-iodo-7-methoxyquinazoline in Medicinal Chemistry

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of modern drug discovery. Its quinazoline core is a privileged scaffold, frequently found in molecules with a wide array of biological activities. The specific arrangement of its substituents—a chloro group at the 4-position, an iodo group at the 6-position, and a methoxy group at the 7-position—provides a unique combination of reactivity and structural features.

This strategic substitution pattern makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. The chloro and iodo groups serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methoxy group, on the other hand, can influence the compound's solubility, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of this compound for professionals in the field of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClIN₂O | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Weight | 320.51 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 1172851-61-4 | --INVALID-LINK--[1], --INVALID-LINK--[] |

| Predicted Boiling Point | 399.8±42.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.907±0.06 g/cm³ | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, sealed, dry | --INVALID-LINK--[1] |

Synthesis and Reactivity: A Versatile Scaffold for Drug Discovery

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. A common synthetic strategy involves the initial construction of the 6-iodo-7-methoxyquinazolin-4-one core, followed by chlorination of the 4-position. The iodination is often achieved using an appropriate iodinating agent on a suitably activated quinazolinone precursor. The chlorination of the 4-position is a critical step, converting the hydroxyl group of the quinazolinone into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro and iodo substituents on the quinazoline ring are amenable to a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[4] This reaction is a cornerstone in the synthesis of complex organic molecules and is widely employed in the pharmaceutical industry.

Objective: To synthesize a 6-aryl-4-substituted-7-methoxyquinazoline derivative via a sequential Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF)

-

An appropriate nucleophile for substitution at the 4-position (e.g., an amine)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the solution, add the arylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The choice of temperature and reaction time will depend on the specific substrates and catalyst used.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-chloro-6-aryl-7-methoxyquinazoline intermediate.

-

Nucleophilic Aromatic Substitution: The purified intermediate can then be subjected to a nucleophilic aromatic substitution reaction at the 4-position by reacting it with a suitable nucleophile, such as an amine, in the presence of a base to yield the final desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.

-

Anhydrous Solvent: Anhydrous solvents are necessary to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.

-

Base: The base plays a multiple role in the Suzuki-Miyaura reaction. It is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It also neutralizes any acidic byproducts formed during the reaction.

-

Palladium Catalyst: The choice of palladium catalyst and ligands is critical for the success of the reaction and can influence the reaction rate and yield. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used to stabilize the palladium center and facilitate the catalytic cycle.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a 6-aryl-4-substituted-7-methoxyquinazoline derivative.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a class of potent enzyme inhibitors known as tyrosine kinase inhibitors (TKIs).[1] Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant activation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The structural features of this compound allow for its elaboration into molecules that can bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. Specifically, it is utilized in the development of anticancer agents targeting the epidermal growth factor receptor (EGFR) pathway.[1] The ability to selectively introduce different substituents at the 4- and 6-positions enables the fine-tuning of the molecule's affinity and selectivity for different tyrosine kinases, a critical aspect in the design of targeted cancer therapies with improved efficacy and reduced side effects.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a strategically important and versatile intermediate for researchers and scientists in the field of drug discovery. Its well-defined physicochemical properties and the differential reactivity of its chloro and iodo substituents provide a robust platform for the synthesis of complex molecular architectures. The ability to leverage powerful synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the efficient generation of libraries of compounds for biological screening. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like this compound in the development of the next generation of medicines is undeniable.

References

Methodological & Application

Application Note & Protocol: The Strategic Synthesis of Vandetanib via a Core 4-Chloroquinazoline Intermediate

Abstract: Vandetanib (Caprelsa™) is a potent once-daily oral tyrosine kinase inhibitor that targets multiple cell receptors, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[1][2][3] Its role in treating advanced medullary thyroid cancer underscores the importance of efficient and scalable synthetic routes.[3] Central to its synthesis is the construction of the 4-anilinoquinazoline core. This document provides a detailed guide for the synthesis of Vandetanib, focusing on the preparation and utilization of a key intermediate, 4-chloro-6,7-disubstituted quinazoline. We will elucidate the strategic considerations behind the multi-step synthesis, offering detailed, field-tested protocols for researchers in medicinal chemistry and drug development.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer drugs, including Gefitinib, Erlotinib, and Vandetanib.[1][4] These molecules typically function by competing with ATP at the kinase domain of growth factor receptors, thereby inhibiting downstream signaling pathways that promote tumor growth and angiogenesis.[5]

The synthesis of Vandetanib hinges on the strategic construction of its 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline structure.[3] The most convergent and widely adopted strategies involve the initial synthesis of a 6,7-disubstituted quinazolin-4-one, followed by chlorination to activate the 4-position for a crucial nucleophilic aromatic substitution (SNAr) reaction with 4-bromo-2-fluoroaniline. This guide will detail a robust, multi-step procedure, providing both the practical "how" and the mechanistic "why" for each stage.

Logical Workflow: Synthesis of Vandetanib

The overall synthetic pathway can be visualized as a three-stage process, beginning with the formation of the core heterocyclic structure and culminating in the final active pharmaceutical ingredient (API).

Caption: High-level workflow for the synthesis of Vandetanib.

Synthesis of Key Intermediate: 4-Chloro-6,7-dimethoxyquinazoline

The journey to Vandetanib begins with a stable and readily synthesized intermediate, 6,7-dimethoxyquinazolin-4(3H)-one. This is subsequently chlorinated to produce the highly reactive 4-chloro-6,7-dimethoxyquinazoline, priming it for the critical SNAr coupling step.

Protocol 2.1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This step involves the cyclization of an appropriately substituted anthranilic acid derivative with a formylating agent.

Materials & Reagents:

-

2-Amino-4,5-dimethoxybenzoic acid

-

Formamide

-

Deionized Water

-

Reaction flask with reflux condenser and heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Combine 2-amino-4,5-dimethoxybenzoic acid with an excess of formamide in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to approximately 140°C and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to approximately 90°C and cautiously add a small volume of water.

-

Continue cooling to 60°C and add a larger volume of water to precipitate the product.[5]

-

Stir the resulting slurry for 30 minutes as it cools to room temperature.

-

Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

Protocol 2.2: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline

This activation step is critical. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a standard and effective method for this transformation. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species.

Materials & Reagents:

-

6,7-Dimethoxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen), suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (e.g., 15-20 volumes).[6][7]

-

Add a catalytic amount of DMF (e.g., 0.05 eq) dropwise to the suspension.[7]

-

Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[6]

-

Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Azeotropic Removal: Add toluene to the residue and evaporate again under vacuum. Repeat this step twice to ensure all residual thionyl chloride is removed.[7]

-

Work-up: Dissolve the crude residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[6]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid, which is often used in the next step without further purification.[6][8]

Final Assembly of Vandetanib

With the activated quinazoline core in hand, the final steps involve tailoring the 7-position and performing the key SNAr coupling.

Protocol 3.1: Selective Demethylation

To attach the piperidine side chain, the methoxy group at the 7-position must be selectively converted to a hydroxyl group. This is often achieved using strong Lewis acids or reagents like pyridine hydrochloride.

-

Rationale: The methoxy group at C7 is generally more reactive towards demethylation than the one at C6 due to electronic effects from the quinazoline ring nitrogens.

Protocol 3.2: Side-Chain Installation via Williamson Ether Synthesis

The newly formed hydroxyl group is then alkylated with the desired side chain.

-

Procedure: The 4-chloro-7-hydroxy-6-methoxyquinazoline is reacted with a suitable precursor like 1-formyl-4-(tosyloxymethyl)piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).[9]

Protocol 3.3: SNAr Coupling and Final Reduction

This is the cornerstone reaction where the final drug structure is assembled.

Materials & Reagents:

-

4-Chloro-6-methoxy-7-[(1-formylpiperidin-4-yl)methoxy]quinazoline (from previous step)

-

4-Bromo-2-fluoroaniline

-

Isopropanol or other suitable high-boiling solvent

-

Sodium borohydride

-

Zinc chloride

-

Tetrahydrofuran (THF)

Procedure:

-

SNAr Coupling: In a reaction vessel, dissolve the 4-chloroquinazoline intermediate and 4-bromo-2-fluoroaniline in isopropanol. Heat the mixture to reflux for several hours until the reaction is complete by TLC. The aniline nitrogen acts as a nucleophile, displacing the chloride at the C4 position.

-

Cool the reaction mixture and collect the precipitated product, which is the formyl-protected precursor of Vandetanib.

-

Reduction: Dissolve the formyl-protected precursor in THF. Add zinc chloride, followed by the portion-wise addition of sodium borohydride at room temperature.[9] This step reduces the formyl group to the methyl group on the piperidine ring.

-

After the reaction is complete, quench the reaction carefully. The final product, Vandetanib, can be purified by column chromatography or recrystallization to achieve high purity.[9]

Synthetic Pathway Visualization

Caption: Key steps in the conversion of the chloro-intermediate to Vandetanib.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and quality of the synthesized intermediate and final API.

| Technique | 4-Chloro-6,7-dimethoxyquinazoline | Vandetanib |

| Appearance | Pale yellow or white solid[8][10] | White solid |

| Molecular Formula | C₁₀H₉ClN₂O₂[10] | C₂₂H₂₄BrFN₄O₂[3] |

| Molecular Weight | 224.64 g/mol [10] | 475.35 g/mol |

| ¹H-NMR (DMSO-d₆) | δ 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H)[6] | Spectra will show characteristic peaks for the anilino, piperidine, methoxy, and quinazoline protons. |

| Mass Spec (ESI+) | m/z 225 [M+H]⁺[6] | m/z 475/477 [M+H]⁺ (characteristic bromine isotope pattern) |

| Melting Point | 182-188 °C[10] | ~195-198 °C |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low yield in chlorination (Step 2.2) | Incomplete reaction; moisture contamination hydrolyzing the product or thionyl chloride. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Increase reaction time or temperature moderately. Confirm starting material purity. |

| Incomplete SNAr coupling (Step 3.3) | Insufficient temperature; poor nucleophilicity of the aniline; steric hindrance. | Ensure the reaction reaches and maintains reflux. Consider a higher boiling point solvent if necessary. The use of a mild base can sometimes facilitate the reaction, but may also lead to side products. |

| Purification challenges | Presence of closely-related impurities or unreacted starting materials. | Optimize the crystallization solvent system. For column chromatography, perform a gradient elution to improve separation. |

| Formation of di-substituted byproducts | In cases where multiple reactive sites exist (not typical for this specific route but a general concern). | Control stoichiometry carefully. Add the limiting reagent slowly to the other reactant. |

Conclusion

The synthesis of Vandetanib via the 4-chloroquinazoline intermediate is a well-established and robust pathway. Success hinges on careful control of reaction conditions, particularly in the chlorination and SNAr coupling steps. The protocols and insights provided in this document offer a comprehensive framework for researchers to confidently synthesize this important pharmaceutical agent, enabling further research and development in the field of oncology.

References

- 1. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]

- 8. ukm.my [ukm.my]

- 9. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]

- 10. 4-Chloro-6,7-dimethoxyquinazoline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-iodo-7-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-6-iodo-7-methoxyquinazoline in Medicinal Chemistry

The quinazoline scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structure serves as a cornerstone for the development of targeted therapies, particularly in oncology. Within this class of compounds, this compound has emerged as a critical intermediate, most notably in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor used in cancer treatment.[3][4] The strategic placement of two distinct halogen atoms—a chloro group at the C4 position and an iodo group at the C6 position—provides a versatile platform for sequential, site-selective functionalization. This dual halogenation allows for controlled, stepwise introduction of different molecular fragments, a crucial capability in the construction of complex drug molecules.[3][4]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds.[5][6][7] Its application to dihalogenated quinazolines, such as the topic compound, requires a nuanced understanding of the differential reactivity of the carbon-halogen bonds to achieve the desired chemoselectivity. This guide provides an in-depth exploration of the Suzuki coupling with this compound, focusing on the principles that govern selective coupling at the more reactive C-I bond, and offers detailed protocols for researchers in the field.

Mechanistic Insights: Achieving Chemoselectivity in Suzuki Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][8][9] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[7][9]

The key to achieving chemoselectivity with this compound lies in the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[9] The reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl.[6][9] This significant difference in reactivity allows for the selective activation of the C-I bond over the C-Cl bond under carefully controlled conditions. By choosing an appropriate palladium catalyst and reaction conditions, it is possible to effect a Suzuki coupling exclusively at the C6 position, leaving the C4 chloro group intact for subsequent transformations, such as nucleophilic aromatic substitution.[3]

Experimental Protocols: Selective Suzuki Coupling at the C6 Position

This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C6 position.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

-

Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a Schlenk tube or round-bottom flask, condenser, and magnetic stirrer.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 2-5 mol%), and the base (2.0-3.0 equivalents).[1][7]

-

Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[2]

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/water). The concentration is typically in the range of 0.1 M with respect to the quinazoline substrate.

-

Reaction: Place the reaction mixture in a preheated oil bath and stir at a temperature typically ranging from 80-115 °C.[1][7][10] The reaction progress should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-chloro-6-aryl-7-methoxyquinazoline.[5]

Data Presentation: Catalyst and Base Screening

The choice of catalyst, ligand, and base is critical for optimizing the yield and selectivity of the Suzuki coupling reaction. The following table summarizes representative conditions and expected outcomes for the selective coupling at the C6 position.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 85-95 |

| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3.0) | Toluene/H₂O (10:1) | 115 | 90-98 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 80-90 |

| 4 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | THF | 80 | 75-85 |

Yields are illustrative and highly dependent on the specific arylboronic acid used and precise reaction conditions.

Key Considerations and Troubleshooting

-

Protodeboronation: A common side reaction in Suzuki couplings is the protodeboronation of the boronic acid, especially with heteroarylboronic acids.[1] Careful selection of a non-protic solvent and a suitable base can help mitigate this issue.

-